molecular formula C19H21ClN2O3S B5210767 2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide CAS No. 494839-05-3

2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide

Cat. No.: B5210767
CAS No.: 494839-05-3
M. Wt: 392.9 g/mol
InChI Key: IZYOWBRWMMNMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide is a synthetic organic compound with a complex structure that includes a benzamide core, a chloro substituent, a phenylethyl group, and a pyrrolidinylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoyl chloride, 2-phenylethylamine, and pyrrolidine.

    Formation of Benzamide Core: The initial step involves the reaction of 2-chlorobenzoyl chloride with 2-phenylethylamine to form 2-chloro-N-(2-phenylethyl)benzamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Sulfonylation: The next step involves the introduction of the pyrrolidinylsulfonyl group. This is achieved by reacting the intermediate 2-chloro-N-(2-phenylethyl)benzamide with pyrrolidine and a sulfonylating agent such as chlorosulfonic acid or sulfonyl chloride under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Chemical Biology: The compound is used as a tool to study cellular processes and pathways, particularly those involving sulfonylation and amide bond formation.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can include:

    Receptor Binding: Interaction with G-protein coupled receptors or ion channels.

    Enzyme Inhibition: Inhibition of enzymes such as proteases or kinases.

    Signal Transduction: Modulation of signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

2-chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide can be compared with other similar compounds to highlight its uniqueness:

    2-chloro-N-(2-phenylethyl)benzamide: Lacks the pyrrolidinylsulfonyl group, which may affect its biological activity and chemical properties.

    N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide: Lacks the chloro substituent, which can influence its reactivity and interaction with biological targets.

    2-chloro-N-(2-phenylethyl)-5-(methylsulfonyl)benzamide: Contains a methylsulfonyl group instead of a pyrrolidinylsulfonyl group, which can alter its chemical and biological properties.

These comparisons help to understand the specific contributions of different functional groups to the overall properties and applications of the compound.

Properties

IUPAC Name

2-chloro-N-(2-phenylethyl)-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-18-9-8-16(26(24,25)22-12-4-5-13-22)14-17(18)19(23)21-11-10-15-6-2-1-3-7-15/h1-3,6-9,14H,4-5,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYOWBRWMMNMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401178909
Record name 2-Chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494839-05-3
Record name 2-Chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494839-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2-phenylethyl)-5-(1-pyrrolidinylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.